molecular formula C13H11ClO2 B13789160 4-Chloro-1-methoxy-2-phenoxybenzene CAS No. 847348-15-6

4-Chloro-1-methoxy-2-phenoxybenzene

Cat. No.: B13789160
CAS No.: 847348-15-6
M. Wt: 234.68 g/mol
InChI Key: LUGVFGQTSFBDHY-UHFFFAOYSA-N
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Description

4-Chloro-1-methoxy-2-phenoxybenzene is an organic compound with the molecular formula C13H11ClO2 It is a derivative of benzene, featuring a chloro group, a methoxy group, and a phenoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-methoxy-2-phenoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation, followed by subsequent reactions to introduce the chloro, methoxy, and phenoxy groups. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-methoxy-2-phenoxybenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives.

Scientific Research Applications

4-Chloro-1-methoxy-2-phenoxybenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Medicine: Research into its potential as a pharmaceutical precursor or active ingredient is ongoing.

    Industry: It is used in the production of dyes, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of 4-Chloro-1-methoxy-2-phenoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The chloro and methoxy groups can influence the compound’s binding affinity and specificity. The phenoxy group can participate in π-π interactions with aromatic residues in proteins, affecting the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-methoxybenzene: Lacks the phenoxy group, resulting in different chemical properties.

    4-Chloro-2-phenoxybenzene: Lacks the methoxy group, affecting its reactivity and applications.

    1-Methoxy-2-phenoxybenzene: Lacks the chloro group, leading to variations in its chemical behavior.

Uniqueness

4-Chloro-1-methoxy-2-phenoxybenzene is unique due to the presence of all three functional groups (chloro, methoxy, and phenoxy) on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

847348-15-6

Molecular Formula

C13H11ClO2

Molecular Weight

234.68 g/mol

IUPAC Name

4-chloro-1-methoxy-2-phenoxybenzene

InChI

InChI=1S/C13H11ClO2/c1-15-12-8-7-10(14)9-13(12)16-11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

LUGVFGQTSFBDHY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)OC2=CC=CC=C2

Origin of Product

United States

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